c-Myc inhibitor 13 is a synthetic compound designed to inhibit the activity of the c-Myc protein, a transcription factor that plays a crucial role in cell proliferation, differentiation, and apoptosis. Dysregulation of c-Myc is implicated in various cancers, making it a significant target for therapeutic intervention. The compound is classified as a small molecule inhibitor, specifically designed to disrupt the interaction between c-Myc and its partner protein, Max, thereby inhibiting its oncogenic functions.
The development of c-Myc inhibitor 13 stems from a series of medicinal chemistry efforts aimed at identifying effective inhibitors of c-Myc. These inhibitors are typically classified based on their molecular structure and mechanism of action. c-Myc inhibitor 13 belongs to a class of compounds that target protein-protein interactions, which are often challenging to inhibit due to their large and flat binding surfaces. This compound was synthesized through a series of chemical reactions involving pyrimidine derivatives and other functional groups tailored to enhance potency against c-Myc.
The synthesis of c-Myc inhibitor 13 involves several key steps:
The synthesis process is monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the identity and purity of the synthesized compounds .
The molecular structure of c-Myc inhibitor 13 features a pyrimidine core substituted with various functional groups that enhance its binding affinity to the c-Myc/Max complex. The specific structural formula includes:
Nuclear magnetic resonance data indicates distinct chemical shifts corresponding to different protons in the molecule, confirming its structural integrity .
The primary chemical reactions involved in synthesizing c-Myc inhibitor 13 include:
Each reaction step is optimized for yield and purity, employing methods such as high-performance liquid chromatography (HPLC) for monitoring progress .
The mechanism of action for c-Myc inhibitor 13 primarily involves:
Data from cellular assays demonstrate that treatment with c-Myc inhibitor 13 results in decreased levels of c-Myc protein and downregulation of its target genes.
The physical properties of c-Myc inhibitor 13 include:
Chemical properties include stability under physiological conditions but may require careful handling due to potential reactivity with nucleophiles due to electrophilic centers present in its structure.
c-Myc inhibitor 13 has several promising applications in scientific research:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4